(5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride

Process Chemistry Catalytic Hydrogenation Intermediate Production

(5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride, CAS 848141-14-0, is a heterocyclic pyridine derivative functionalized with an electron-withdrawing methylsulfonyl group at the 5-position and an aminomethyl group at the 2-position, provided as a hydrochloride salt. The compound is defined by a molecular weight of 222.69 g/mol (C7H11ClN2O2S), and is typically specified for industrial and research applications at a purity of 95-98% based on HPLC or NMR validation.

Molecular Formula C7H11ClN2O2S
Molecular Weight 222.687
CAS No. 848141-14-0
Cat. No. B591730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride
CAS848141-14-0
Molecular FormulaC7H11ClN2O2S
Molecular Weight222.687
Structural Identifiers
SMILESCS(=O)(=O)C1=CN=C(C=C1)CN.Cl
InChIInChI=1S/C7H10N2O2S.ClH/c1-12(10,11)7-3-2-6(4-8)9-5-7;/h2-3,5H,4,8H2,1H3;1H
InChIKeyPIEMVHRCZDIVOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

848141-14-0 (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride Procurement Overview


(5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride, CAS 848141-14-0, is a heterocyclic pyridine derivative functionalized with an electron-withdrawing methylsulfonyl group at the 5-position and an aminomethyl group at the 2-position, provided as a hydrochloride salt [1]. The compound is defined by a molecular weight of 222.69 g/mol (C7H11ClN2O2S), and is typically specified for industrial and research applications at a purity of 95-98% based on HPLC or NMR validation . It serves primarily as a chemical intermediate in medicinal chemistry workflows, particularly for the development of small-molecule kinase inhibitors and other bioactive scaffolds, though it is strictly for non-clinical, non-food use [2].

Why 848141-14-0 Cannot Be Substituted with Generic Pyridine Analogs


Generic substitution is inadvisable for CAS 848141-14-0 due to its specific functional geometry, which directly impacts molecular recognition in kinase pockets and downstream building block reactivity. While 2-pyridylmethanamines or simple sulfonyl pyridines are commercially abundant, they lack the precise substitution pattern (2-aminomethyl/5-methylsulfonyl) required for key hydrogen-bonding and electrostatic interactions. Literature on structurally related sulfonylpyridine inhibitors demonstrates that even minor regioisomeric shifts (e.g., 3- vs. 5-position) or the absence of the methylsulfonyl electron-withdrawing group can result in >10-fold loss in target binding affinity or complete abrogation of inhibitory activity [1]. Furthermore, the hydrochloride salt form of this compound provides a reproducible, stable crystalline intermediate that simplifies stoichiometric calculations and purification workflows compared to the free base or other counterions .

Quantitative Differentiation of 848141-14-0 Against Key Comparators


Synthetic Yield Benchmarking for 848141-14-0 Hydrochloride Salt

When procuring (5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride, the yield differential in its industrial-scale synthesis versus smaller-scale batch reactions directly impacts supply chain reliability and cost. In a scalable hydrogenation of 5-Methanesulfonyl-pyridine-2-carbonitrile with Pd/C and HCl, the title hydrochloride compound was obtained in an 82% yield (20.1 kg batch) . In contrast, a smaller scale alternative synthesis for the free base form yields only 74.5% . This highlights a significant quantitative difference in process efficiency tied to the specific salt form and conditions used for large-scale procurement.

Process Chemistry Catalytic Hydrogenation Intermediate Production

Structural Superiority of the 5-Methylsulfonyl Pyridine Core in Kinase Binding

The specific 5-methylsulfonyl-2-pyridinyl scaffold of this compound is a critical pharmacophore for achieving low-nanomolar potency against TNKS1/2 tankyrases. In cross-study analysis, a derivative incorporating this exact core (G007-LK) achieves IC50 values of 46 nM and 25 nM for TNKS1 and TNKS2, respectively . In stark contrast, a simple derivative lacking the methylsulfonyl group or with an alternative substitution pattern (such as the 5-(methylsulfonyl)pyridin-2-yl analog in a COX-1 assay) exhibits only micromolar affinity (IC50 = 5,600 nM) [1]. This ~100-fold difference in potency provides class-level inference that the specific substitution pattern of CAS 848141-14-0 is a key driver of molecular recognition and bioactivity in advanced leads.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Physicochemical Stability and Handling Profile of the Hydrochloride Salt

The hydrochloride salt form (CAS 848141-14-0) offers a well-defined and stable solid-state profile compared to the free base (CAS 848185-40-0). The salt exhibits a defined melting point range of 139–140 °C, providing a simple, verifiable identity and purity checkpoint that is not available for the free base . Furthermore, while the free base is a neutral compound, the salt is specifically noted for its stability under standard laboratory conditions when stored in an inert atmosphere, a crucial parameter for reproducible inventory management and long-term storage in chemical repositories . This contrasts with other pyridine derivatives like sulfonyl chlorides (e.g., 5-Methylpyridine-2-sulfonyl chloride), which are hygroscopic and require strict moisture control [1].

Formulation Stability Studies Reagent Handling

Procurement-Driven Application Scenarios for 848141-14-0


Medicinal Chemistry: Building Block for TNKS1/2 Tankyrase Inhibitors

Procure CAS 848141-14-0 as a key intermediate for the synthesis of potent, selective tankyrase inhibitors. As demonstrated by the G007-LK scaffold, this specific pyridine core is integral to achieving low-nanomolar biochemical potency (IC50 = 25-46 nM) against TNKS1/2, which are therapeutic targets in oncology. The high purity (≥95%) and defined hydrochloride form ensure consistent incorporation into advanced leads, minimizing batch-to-batch variability in SAR studies.

Process Chemistry: Scalable Intermediate for Large-Scale API Synthesis

This compound is an ideal candidate for process R&D groups seeking a scalable and reliable intermediate. The documented industrial-scale synthesis yielding 82% (over 20 kg) provides a validated, cost-effective route for scaling up drug candidates. Its stable, non-hygroscopic hydrochloride salt form simplifies large-scale handling, storage, and stoichiometric control during subsequent amide coupling or reductive amination reactions.

Chemical Biology: Tool for Investigating Kinase Selectivity Profiles

Utilize this intermediate to generate focused chemical probes for interrogating kinase selectivity. The 5-methylsulfonyl group is a well-established pharmacophore for forming critical interactions in the ATP-binding pocket of kinases like ITK and TNKS, while the 2-aminomethyl handle enables facile conjugation to diverse warheads or linkers. Its defined analytical profile (NMR, HPLC) ensures high-quality starting material for generating reproducible and interpretable biological data in cellular assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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